2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid is a structurally complex compound featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group, a cyclopropylmethyl substituent, and a methoxypropanoic acid backbone. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. The methoxy group may modulate solubility and electronic properties.
Properties
Molecular Formula |
C13H23NO6 |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-11(17)14-20-13(8-18-4,10(15)16)7-9-5-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
FLTAHBDWNIDDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(CC1CC1)(COC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block for complex molecules.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Key Observations :
- The cyclopropylmethyl substituent provides steric bulk compared to simpler alkyl (methyl) or aromatic (thiophene, methoxyphenyl) groups in analogs .
Physicochemical and Functional Properties
Functional Insights :
- The methoxy group in the target may improve aqueous solubility compared to methyl or thiophene analogs.
- The cyclopropylmethyl group could enhance metabolic stability relative to linear alkyl chains .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid, often referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclopropylmethyl group and a methoxypropanoic acid moiety. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 2010161-02-9
- Structural Characteristics : The compound features a tert-butoxycarbonyl group that serves as a protecting group for the amino functionality, enhancing stability and solubility.
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through modulation of enzymatic pathways and receptor interactions. The presence of the cyclopropylmethyl group is notable for its ability to confer unique steric and electronic properties, potentially influencing binding affinities and selectivity towards specific targets.
1. Antimicrobial Activity
Research indicates that derivatives of Boc-protected amino acids exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Study | Organism Tested | Activity | Reference |
|---|---|---|---|
| A | E. coli | Inhibition at 50 µg/mL | |
| B | S. aureus | Moderate inhibition at 100 µg/mL |
2. Anticancer Potential
Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Caspase activation |
| HeLa (cervical cancer) | 12.5 | Cell cycle arrest in G1 phase |
3. Neuroprotective Effects
Emerging data suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against various strains of bacteria, demonstrating a significant reduction in growth rates compared to untreated controls. The study highlighted the importance of the Boc group in enhancing solubility and bioavailability.
Case Study 2: Cancer Cell Line Studies
A series of experiments involving the treatment of human cancer cell lines with varying concentrations of the compound revealed dose-dependent effects on cell viability and apoptosis rates, providing insights into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
